molecular formula C13H14N2O6 B14167502 N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid CAS No. 2353-39-1

N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid

Cat. No.: B14167502
CAS No.: 2353-39-1
M. Wt: 294.26 g/mol
InChI Key: JOAOKNHCUKCBBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves the reaction of phthalic anhydride with 3-aminopropionic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .

Biology: In biological research, this compound is used to study cytokine and growth factor signaling pathways. It helps in understanding the molecular mechanisms involved in cell signaling and regulation .

Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment. It is used in preclinical studies to evaluate its efficacy and safety as an anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves its interaction with specific molecular targets and pathways. The compound modulates cytokine and growth factor signaling by binding to receptors on the cell surface. This binding triggers a cascade of intracellular events that regulate gene expression and cellular responses . The compound’s effects on cell signaling pathways are crucial for its potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

  • 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic acid
  • 3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic acid

Comparison: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid is unique due to its specific molecular structure and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. Its ability to modulate cytokine and growth factor signaling pathways sets it apart from other related compounds .

Properties

CAS No.

2353-39-1

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

2-[(1-amino-4-carboxy-1-oxobutan-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H14N2O6/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(20)21/h1-4,9H,5-6H2,(H2,14,18)(H,15,19)(H,16,17)(H,20,21)

InChI Key

JOAOKNHCUKCBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)N)C(=O)O

Origin of Product

United States

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